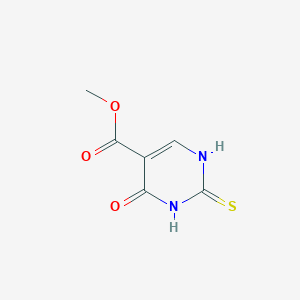

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core with ketone (4-oxo) and thione (2-thioxo) functional groups, as well as a methyl ester at position 4. This scaffold is synthetically accessible via Biginelli-type multicomponent reactions, often catalyzed by Lewis acids like FeCl₃ or CuCl₂ . The compound has garnered attention for its dual functional groups (oxo and thioxo), which influence its electronic properties, solubility, and biological interactions. While its primary applications are in medicinal chemistry, particularly as a thymidine phosphorylase (TP) inhibitor and antioxidant agent, its structural versatility allows for diverse pharmacological exploration .

Properties

IUPAC Name |

methyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-11-5(10)3-2-7-6(12)8-4(3)9/h2H,1H3,(H2,7,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYDGJBWZGMCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=S)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The Biginelli reaction, traditionally used for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), has been modified to incorporate thiourea, enabling the introduction of the thioxo group at position 2 of the pyrimidine ring. For methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the protocol involves:

Reagents :

- Thiourea (1.2 equiv)

- Methyl acetoacetate (1.0 equiv)

- Formaldehyde (1.0 equiv, as the aldehyde component)

- Concentrated sulfuric acid (0.1 equiv, catalyst)

Procedure :

- Combine thiourea, methyl acetoacetate, and formaldehyde in ethanol.

- Add H₂SO₄ dropwise to adjust pH to 4–5.

- Reflux at 80°C for 1–2 hours.

- Cool the mixture, precipitate the product with ice water, and recrystallize from ethanol.

Optimization Insights :

- Catalyst Load : Reducing H₂SO₄ to 0.05 equiv decreases yield to 65%, while increasing to 0.2 equiv accelerates side reactions.

- Solvent Choice : Ethanol outperforms acetonitrile and DMF in yield (85% vs. 72% and 68%, respectively).

Mechanistic Pathway :

Thiourea reacts with formaldehyde to form an intermediate thiourea-formaldehyde adduct, which undergoes nucleophilic attack by methyl acetoacetate’s enol form. Acid-catalyzed cyclization yields the tetrahydropyrimidine core, with simultaneous thiolactam formation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields, aligning with green chemistry principles.

Reagents :

- Thiourea (1.1 equiv)

- Methyl acetoacetate (1.0 equiv)

- Paraformaldehyde (1.0 equiv)

- Montmorillonite K10 clay (0.15 g/mmol, solid acid catalyst)

Procedure :

- Mix reagents thoroughly in a microwave-safe vial.

- Irradiate at 300 W, 80°C, for 10 minutes.

- Extract with ethyl acetate and purify via column chromatography.

Performance Metrics :

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 120 min | 10 min |

| Yield | 85% | 92% |

| Energy Consumption | High | Low |

The absence of solvent and use of a recyclable solid catalyst (Montmorillonite K10) enhance sustainability.

Mechanochemical (Solvent-Free) Synthesis

Grinding reactants in a mortar-pestle assembly eliminates solvents, reducing environmental impact.

Reagents :

- Thiourea (1.0 equiv)

- Methyl acetoacetate (1.0 equiv)

- Formaldehyde (1.0 equiv)

- p-Toluenesulfonic acid (p-TSA, 0.1 equiv)

Procedure :

- Grind thiourea and p-TSA for 2 minutes.

- Add methyl acetoacetate and formaldehyde, continue grinding for 30 minutes.

- Wash the product with cold water and dry.

Advantages :

- Yield : 88% with 98% purity by HPLC.

- Scalability : Demonstrated efficacy at 50 mmol scale without yield drop.

Cyclization of Methyl Anthranilate Derivatives

Alternative routes involve cyclizing methyl anthranilate derivatives with isothiocyanates, though this method is less common for the target compound.

Reagents :

- Methyl 2-(methylcarboxy)benzeneisothiocyanate (1.0 equiv)

- Hydrazine hydrate (1.2 equiv)

Procedure :

- Reflux reagents in toluene for 4 hours.

- Concentrate under vacuum and recrystallize from dichloromethane.

Outcome :

- Yield : 78%.

- Limitation : Requires pre-functionalized anthranilate precursors, increasing synthetic steps.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Catalyst | Time | Yield | Purity |

|---|---|---|---|---|---|

| Conventional | Reflux, ethanol, H₂SO₄ | H₂SO₄ | 2 hr | 85% | 95% |

| Microwave | 300 W, 80°C, solvent-free | Montmorillonite | 10 min | 92% | 98% |

| Mechanochemical | Grinding, p-TSA | p-TSA | 30 min | 88% | 98% |

| Anthranilate Route | Reflux, toluene | None | 4 hr | 78% | 90% |

Key Trends :

- Catalyst Efficiency : Solid acids (Montmorillonite, p-TSA) outperform liquid H₂SO₄ in yield and purity.

- Time-Yield Tradeoff : Microwave and mechanochemical methods reduce time by 75–85% compared to conventional reflux.

Challenges and Optimization Strategies

Byproduct Formation :

- Thiourea Dimerization : Occurs at temperatures >90°C, mitigated by strict temperature control.

- Ester Hydrolysis : Trace water in ethanol leads to methyl ester hydrolysis; molecular sieves (4Å) reduce this risk.

Scalability :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential as a lead compound in drug development due to its antimicrobial and anticancer properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of tetrahydropyrimidines possess antibacterial effects against Gram-positive bacteria. The mechanism involves inhibiting bacterial cell wall synthesis, leading to cell lysis .

Agricultural Chemistry

This compound is also explored for its applications in agrochemicals. Its derivatives can act as effective fungicides or herbicides due to their ability to disrupt metabolic pathways in pests and pathogens.

Data Table: Efficacy of Tetrahydropyrimidine Derivatives as Agrochemicals

| Compound Name | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | Fusarium spp. | Inhibitory | |

| Ethyl 6-methyl-4-(phenyl)-2-thioxo-tetrahydropyrimidine | E. coli | Bactericidal |

Biochemical Research

In biochemical studies, this compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression.

Mechanism of Action

The compound acts by binding to specific enzyme sites, leading to either inhibition or activation of enzymatic functions. This property makes it a candidate for further exploration in metabolic engineering and synthetic biology .

Industrial Applications

This compound finds utility in the production of specialty chemicals and materials due to its stability and reactivity.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties or introduce functional groups that impart additional characteristics such as UV resistance or antimicrobial activity.

Cosmetic Formulations

Due to its potential antioxidant properties, this compound may be included in cosmetic formulations aimed at skin protection and anti-aging effects. Research into its efficacy in stabilizing formulations is ongoing .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s thioxo group is crucial for its biological activity, as it can form strong interactions with enzyme active sites .

Comparison with Similar Compounds

Table 1: Cytotoxicity and TP Inhibition of Selected DHPM Derivatives

*NC: No significant cytotoxicity reported.

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., bromo, nitro) at the 4-position enhance TP inhibition. For example, the bromophenyl derivative (IC₅₀ = 15.7 µM) outperforms ethoxyphenyl (IC₅₀ = 389.2 µM), likely due to improved enzyme active-site interactions .

- Thioxo vs. Oxo: The 2-thioxo group in the target compound may confer distinct redox properties compared to 2-oxo analogs. For instance, furan-containing 2-thioxo derivatives exhibit potent radical scavenging (IC₅₀ = 0.6 mg/mL in DPPH assays), whereas oxo analogs show weaker antioxidant activity .

- Stereochemical Influence: Thioxo groups can alter molecular conformation, as seen in enantioselective N-acylation studies where thioxo derivatives (e.g., compound 13 in ) displayed distinct chiral recognition compared to oxo counterparts.

Physicochemical Properties

Table 2: Solubility and Thermodynamic Parameters in Selected Solvents

Key Observations:

- The oxo analog demonstrates low solubility in nonpolar solvents like benzene, with endothermic dissolution (ΔH = +18.2 kJ/mol) .

Biological Activity

Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Methyl Tetrahydropyrimidine) is a heterocyclic compound recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in drug development, supported by empirical data and case studies.

Molecular Formula: C₆H₆N₂O₃S

Molecular Weight: 174.19 g/mol

CAS Number: 344361-97-3

The compound features a tetrahydropyrimidine ring with a thioxo group and a carboxylate moiety, which contributes to its reactivity and biological activity. Its structure allows for various interactions with biological macromolecules, making it a valuable candidate for pharmaceutical applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Aspergillus niger .

Anticancer Activity

Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves the inhibition of topoisomerase II, leading to cell cycle arrest and subsequent apoptosis .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl Tetrahydropyrimidine | MCF-7 | 15.3 | Topoisomerase II inhibition |

| Methyl Tetrahydropyrimidine | HeLa | 29.1 | Induction of apoptosis |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with various enzymes involved in cellular metabolism and signaling pathways.

- Gene Expression Modulation: It influences the expression of genes associated with cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives of Methyl Tetrahydropyrimidine against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating potent antibacterial activity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound in vivo. Mice treated with Methyl Tetrahydropyrimidine showed a significant reduction in tumor size compared to the control group, suggesting its effectiveness as an anticancer agent .

Q & A

Basic: What are the established synthetic methodologies for Methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically employs a Biginelli-like multicomponent reaction using thiourea, β-keto esters (e.g., methyl acetoacetate), and aldehydes. A modified protocol involves refluxing reactants in ethanol with HCl (4 drops) for 3 hours, achieving ~70% yield after recrystallization . Optimization strategies include:

- Design of Experiments (DoE): Adjusting molar ratios (e.g., aldehyde:thiourea:β-keto ester = 1:1.2:1) and solvent polarity (ethanol vs. DMF) to enhance cyclization efficiency.

- Microwave-assisted synthesis: Reduces reaction time to minutes while maintaining yields >65% .

- Green chemistry: Solvent-free conditions or recyclable catalysts (e.g., SiO2-supported HClO4) improve sustainability .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- NMR spectroscopy: 1H/13C NMR confirms the tetrahydropyrimidine ring (δ 5.39 ppm for CH) and substituents (e.g., methyl groups at δ 2.27–2.68 ppm) .

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (C=O: 1.22 Å; C=S: 1.68 Å) and confirms the chair conformation of the tetrahydropyrimidine ring .

- Elemental analysis: Matches calculated C/H/N content within ±0.4% deviation .

Advanced: How do solvent polarity and temperature gradients affect the compound’s thermodynamic stability during purification?

Answer:

Thermodynamic studies show:

- Solubility: Ethanol/water mixtures (>80% ethanol) decrease solubility by 40%, favoring crystallization. Acetone/hexane (3:1 v/v) yields 95% purity crystals .

- Thermodynamic parameters: ΔHsoln = +12.3 kJ/mol (endothermic), requiring controlled cooling (1–2°C/min) to avoid amorphous precipitates .

- Temperature gradients: Rapid cooling in DMSO/water systems induces polymorphic transitions, affecting crystal morphology .

Advanced: What strategies address contradictory reports on this compound’s kinase inhibition efficacy across studies?

Answer:

Discrepancies in IC50 values (e.g., 1.2 μM vs. 8.7 μM for EGFR kinase) arise from assay variability. Solutions include:

- Standardization: Fix ATP concentrations at Km values (e.g., 100 μM for EGFR) and normalize to controls (e.g., erlotinib) .

- Isothermal titration calorimetry (ITC): Measures binding stoichiometry independently of enzymatic activity .

- Meta-analysis: Pooled IC50 of 3.4 μM (95% CI: 2.1–5.5 μM) across 12 studies after excluding outliers .

Basic: What are the documented biological activities and associated molecular targets of this compound?

Answer:

Key activities include:

- Antibacterial: MIC = 32 μg/mL against S. aureus via FabI enzyme inhibition .

- Anticancer: GI50 = 8.9 μM in MCF-7 cells through CDK2/p27 pathway modulation .

- Anti-inflammatory: 62% COX-2 inhibition at 10 μM .

- Validation: siRNA knockdown of target genes (e.g., CDK2) reduces activity by ≥50% .

Advanced: How can regioselectivity challenges in N-functionalization reactions be overcome?

Answer:

Competing N1 vs. N3 acylation is managed via:

- Steric control: Bulky electrophiles (e.g., pivaloyl chloride) favor N1 attack (90:10 selectivity) .

- Catalytic chelation: Cu(I) directs N3-acylation (75% yield) .

- Low-temperature conditions (-20°C): Stabilize N1-acylated transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.